![molecular formula C14H18N2O3S B2620822 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole CAS No. 898644-51-4](/img/structure/B2620822.png)
1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole is characterized by its molecular formula, C14H18N2O3S. This indicates that the molecule is composed of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the search results. Physical properties typically include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research has highlighted innovative synthetic pathways and chemical properties of sulfonamide substituted imidazoles, indicative of the broader chemical family to which 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole belongs. Navidpour et al. (2014) described the synthesis of sulfonamide substituted 1,5-diarylimidazole for their potential inhibitory activity, showcasing the compound's relevance in medicinal chemistry research (Navidpour et al., 2014).
Biological and Pharmacological Activities
Further research into imidazole derivatives, akin to this compound, has uncovered their significant biological activities. For instance, Che et al. (2010) explored 1,5-diarylimidazoles with strong inhibitory activities against COX-2 catalyzed PGE2 production, emphasizing the potential therapeutic applications of these compounds in inflammation and pain management (Che et al., 2010).
Antioxidant and Enzyme Inhibition
Compounds within the imidazole class have been studied for their antioxidant properties and enzyme inhibition capabilities. The synthesis and evaluation of 1,3,4-thiadiazole derivatives, including their antioxidant activities, have been documented, suggesting the versatility of imidazole derivatives in addressing oxidative stress-related disorders (Gür et al., 2017).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral potential of sulfonamide and imidazole derivatives has also been a subject of research. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing their activity against tobacco mosaic virus, indicating the potential for these compounds in combating viral infections (Chen et al., 2010).
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylimidazole is not specified in the search results. It’s known that the compound has potential applications in pharmaceutical development, but specific mechanisms of action are not provided.
properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-4-19-13-6-5-12(11(2)3)9-14(13)20(17,18)16-8-7-15-10-16/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULHAYAXFKVIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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